REACTION_CXSMILES
|
FC1(F)CCN(C(C2NC3=NC=C(OC4CCN(C(C)C)CC4)C=C3C=2)=O)CC1.[CH3:30][O:31][C:32]([C:34]1[N:51]([C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53])[C:37]2=[N:38][C:39]([Cl:50])=[C:40]([O:42]CC3C=CC=CC=3)[CH:41]=[C:36]2[CH:35]=1)=[O:33]>>[CH3:30][O:31][C:32]([C:34]1[N:51]([C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53])[C:37]2=[N:38][C:39]([Cl:50])=[C:40]([OH:42])[CH:41]=[C:36]2[CH:35]=1)=[O:33]
|
Name
|
intermediate b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CCN(CC1)C(=O)C1=CC=2C(=NC=C(C2)OC2CCN(CC2)C(C)C)N1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2C(=NC(=C(C2)OCC2=CC=CC=C2)Cl)N1C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=2C(=NC(=C(C2)O)Cl)N1C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |